3-Methyl-2-(methylthio)phenol CAS number and synonyms lookup
3-Methyl-2-(methylthio)phenol CAS number and synonyms lookup
An In-depth Technical Guide to 3-Methyl-2-(methylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2-(methylthio)phenol (CAS No. 1033693-19-4), a specialty aromatic organosulfur compound. While public domain data on its specific end-use applications is limited, its structure—featuring a reactive phenol group and a thioether moiety—positions it as a valuable intermediate and building block in targeted organic synthesis. This document consolidates available information on its chemical identity, physicochemical properties, a plausible synthetic route, a detailed protocol for analytical characterization by HPLC, and essential safety considerations. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to handle, analyze, and utilize this compound in synthetic workflows.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is the cornerstone of scientific research and development. 3-Methyl-2-(methylthio)phenol is an aromatic compound characterized by a cresol (methylphenol) core, with a methylthio (-SCH₃) group positioned ortho to the hydroxyl group.
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Primary Name: 3-Methyl-2-(methylthio)phenol
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CAS Number: 1033693-19-4[1]
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Molecular Formula: C₈H₁₀OS[1]
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IUPAC Name: 3-methyl-2-methylsulfanylphenol[2]
Synonyms: The compound is also known by several alternative names in chemical literature and supplier catalogs:
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Phenol, 3-methyl-2-(methylthio)-[2]
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3-methyl-2-(methylsulfanyl)phenol[2]
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3-METHYL-2-(METHYLSULFANYL)PHENOL[2]
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Methylmercapto-m-Kresol[2]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from synthesis to formulation. The following data is derived from computational models and available chemical databases.
| Property | Value | Source |
| Molecular Weight | 154.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 154.04523611 Da | PubChem[2] |
| XLogP3 | 2.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Polar Surface Area | 45.5 Ų | PubChem[2] |
| Heavy Atom Count | 10 | PubChem[2] |
Note: Physical properties such as melting point and boiling point are not widely reported in public literature and should be determined empirically.
Synthesis and Reactivity Insights
Plausible Synthetic Route
While specific literature detailing the synthesis of 3-Methyl-2-(methylthio)phenol is scarce, a viable route can be extrapolated from established methods for producing ortho-thioalkylated phenols. A known method for synthesizing the parent compound, 2-(methylthio)phenol, involves the reaction of phenol with methyl disulfide using a Lewis acid catalyst like Zirconium tetrachloride[3].
By substituting phenol with the appropriate starting material, m-cresol, a targeted synthesis can be proposed:
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Activation of m-Cresol: m-Cresol is treated with a Lewis acid (e.g., ZrCl₄) and heated. This step facilitates the subsequent electrophilic substitution on the aromatic ring.
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Thioalkylation: Methyl disulfide (CH₃S-SCH₃) is introduced to the activated m-cresol. The reaction proceeds via electrophilic aromatic substitution, where the methylthio group is directed to one of the ortho positions relative to the hydroxyl group. The hydroxyl group is a strong ortho-, para-director; thus, substitution is expected at the C2, C4, or C6 position. Steric hindrance from the methyl group at C3 may influence the regioselectivity, favoring substitution at the C2 or C6 positions.
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Workup and Purification: The reaction mixture is cooled, and the product is isolated from unreacted starting materials and byproducts. Purification is typically achieved via vacuum distillation or column chromatography to yield pure 3-Methyl-2-(methylthio)phenol.
Reactivity Profile
The reactivity of this molecule is governed by its three key features: the aromatic ring, the phenolic hydroxyl group, and the methylthio (thioether) group.
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Phenolic -OH Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The hydroxyl group strongly activates the ring for electrophilic aromatic substitution.
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Aromatic Ring: The ring is activated and can participate in electrophilic substitution reactions. The precise locations of substitution will be directed by the combined electronic effects of the -OH, -CH₃, and -SCH₃ groups.
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Thioether -SCH₃ Group: The sulfur atom possesses lone pairs of electrons, making it nucleophilic. It is susceptible to oxidation, which can convert the thioether to a sulfoxide and subsequently to a sulfone, providing a pathway to modulate the electronic properties and solubility of the molecule.
Analytical Characterization: Purity Assessment by HPLC
For any research or development application, verifying the purity and identity of a chemical intermediate is a non-negotiable step. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. Phenolic compounds are well-suited for reverse-phase HPLC with UV detection due to their inherent chromophores.
Rationale for Method Design
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Technique: Reverse-Phase HPLC is chosen because it is adept at separating moderately polar organic molecules like phenols.
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Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography, offering excellent hydrophobic retention and resolution for a wide range of analytes.
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Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for phenols. Water is the weak solvent. Starting with a higher water concentration allows for the retention of the analyte, while gradually increasing the acetonitrile concentration facilitates its elution.
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Modifier: A small amount of acid (e.g., phosphoric acid or formic acid for MS-compatibility) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group[4]. This ensures that the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks and reproducible retention times.
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Detection: UV detection at 274 nm is a suitable choice for phenols, as this wavelength corresponds to a common absorbance maximum for the phenolic ring system[5].
Detailed Step-by-Step HPLC Protocol
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Preparation of Mobile Phase:
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Mobile Phase A: Mix 950 mL of HPLC-grade water with 50 mL of acetonitrile and 1.0 mL of 85% phosphoric acid. Filter and degas.
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Mobile Phase B: Mix 950 mL of HPLC-grade acetonitrile with 50 mL of HPLC-grade water and 1.0 mL of 85% phosphoric acid. Filter and degas.
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Preparation of Standard Solution (1 mg/mL):
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Accurately weigh approximately 10 mg of 3-Methyl-2-(methylthio)phenol reference standard into a 10 mL volumetric flask.
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Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent). Mix thoroughly. This is the stock solution.
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Preparation of Sample Solution (1 mg/mL):
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Prepare the sample solution using the same procedure as the standard solution.
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Chromatographic Conditions:
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 274 nm[5].
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Injection Volume: 10 µL.
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Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
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System Suitability:
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Inject the diluent (blank) to ensure no interfering peaks are present.
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Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of 3-Methyl-2-(methylthio)phenol should be not more than 2.0%.
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Analysis and Calculation:
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Inject the sample solution.
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Calculate the purity (%) by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
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Visualization of Analytical Workflow
The following diagram illustrates the key stages of the HPLC purity assessment protocol.
Caption: Workflow for HPLC purity analysis of 3-Methyl-2-(methylthio)phenol.
Safety and Handling
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Potential Hazards (Inferred):
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Skin Irritation/Corrosion: Phenols can be corrosive and cause skin irritation or burns.
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Eye Damage: Likely to cause serious eye irritation or damage upon contact.
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Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
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Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.
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Recommended Precautions:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[6]. Keep away from oxidizing agents.
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Conclusion
3-Methyl-2-(methylthio)phenol is a specialty chemical with potential as a versatile building block in organic and medicinal chemistry. While its direct applications are not widely published, its functional groups offer multiple handles for synthetic modification. This guide provides the essential technical information—identification, properties, a plausible synthesis strategy, a robust analytical method for quality control, and critical safety advice—to enable its effective and safe use in a research and development setting.
References
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RHENIUM BIO SCIENCE. (n.d.). 3-methyl-2-(methylthio)phenol 95%. Retrieved February 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20366113, 3-Methyl-2-(methylthio)phenol. Retrieved February 22, 2026, from [Link]
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SIELC Technologies. (2018, February 16). Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column. Retrieved February 22, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of ortho-(methylthio)phenol. Retrieved February 22, 2026, from [Link]
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MDPI. (2025, July 16). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved February 22, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved February 22, 2026, from [Link]
Sources
- 1. 1033693-19-4|3-Methyl-2-(methylthio)phenol|BLD Pharm [bldpharm.com]
- 2. 3-Methyl-2-(methylthio)phenol | C8H10OS | CID 20366113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. epa.gov [epa.gov]
- 6. rheniumshop.co.il [rheniumshop.co.il]
